Cas no 424823-02-9 (2-Acetylcyclohexanone)

2-Acetylcyclohexanone is a cyclic ketone derivative featuring an acetyl substituent on the cyclohexanone ring. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure enables reactivity at both the carbonyl and acetyl groups, facilitating condensation, alkylation, and cyclization reactions. The compound’s stability and well-defined reactivity profile make it suitable for controlled synthetic transformations. Additionally, its compatibility with various catalysts and reagents enhances its utility in complex molecular constructions. Proper handling and storage are recommended due to its sensitivity to moisture and light.
2-Acetylcyclohexanone structure
2-Acetylcyclohexanone structure
Product Name:2-Acetylcyclohexanone
CAS No:424823-02-9
MF:C8H12O2
MW:140.179682731628
CID:4457571
PubChem ID:13400
Update Time:2025-10-29

2-Acetylcyclohexanone Chemical and Physical Properties

Names and Identifiers

    • 2-Acetylcyclohexanone
    • Cyclohexanone, 2-acetyl-, radical ion(1+) (9CI)
    • NCGC00260420-01
    • 2-ACETYL CYCLOHEXANONE
    • NSC7713
    • 2-acetylcyclohexan-1-one
    • Tox21_202874
    • DB-076946
    • 424823-02-9
    • 2-acetyl-cyclohexanone
    • 212-858-5
    • CHEMBL3187909
    • 2-Acetylcyclohexanone, 97%
    • CS-D1351
    • EINECS 212-858-5
    • acetyl cyclohexanone
    • Cyclohexanone, 2-acetyl-
    • 874-23-7
    • .alpha.-Acetylcyclohexanone
    • DTXCID7029324
    • NS00039192
    • 2-acetyl-cyclohexan-1-one
    • MFCD00001633
    • NSC-7713
    • alpha-Acetylcyclohexanone
    • SCHEMBL63339
    • SY039226
    • 125117-37-5
    • AI3-19261
    • 2-Acetyl-1-cyclohexanone
    • STL264116
    • AKOS005206863
    • EN300-11786
    • CAS-874-23-7
    • 2-Acetylcyclohexanone; 2-Acetyl-1-cyclohexanone; 2-Acetylcyclohexanone; NSC 7713; alpha-Acetylcyclohexanone
    • AC-22529
    • DB-364545
    • DTXSID0049365
    • NSC 7713
    • A0881
    • Acetylcyclohexanone
    • FA10212
    • PB43660
    • Inchi: 1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
    • InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
    • SMILES: C1(=O)CCCCC1C(C)=O

Computed Properties

  • Exact Mass: 140.083729621Da
  • Monoisotopic Mass: 140.083729621Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.044
  • Boiling Point: 224.3 °C at 760 mmHg
  • Flash Point: 79.4 °C

2-Acetylcyclohexanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB13664-1g
2-Acetylcyclohexanone
424823-02-9 97%
1g
¥0.00 2022-12-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB13664-5g
2-Acetylcyclohexanone
424823-02-9 97%
5g
¥0.00 2022-12-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB13664-10g
2-Acetylcyclohexanone
424823-02-9 97%
10g
¥0.00 2022-12-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB13664-25g
2-Acetylcyclohexanone
424823-02-9 97%
25g
¥0.00 2022-12-04

Additional information on 2-Acetylcyclohexanone

Recent Advances in the Study of 2-Acetylcyclohexanone (CAS: 424823-02-9) in Chemical Biology and Pharmaceutical Research

2-Acetylcyclohexanone (CAS: 424823-02-9) is a key intermediate in organic synthesis and pharmaceutical development, with growing interest due to its versatile applications in drug discovery and chemical biology. Recent studies have explored its role as a precursor for bioactive molecules, particularly in the synthesis of heterocyclic compounds with potential therapeutic effects. This research brief consolidates the latest findings on 2-Acetylcyclohexanone, focusing on its synthetic utility, mechanistic insights, and emerging applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of novel kinase inhibitors. Researchers utilized 2-Acetylcyclohexanone as a scaffold to develop pyrazole derivatives, demonstrating potent inhibitory activity against cyclin-dependent kinases (CDKs). The study revealed that modifications at the acetyl group of 2-Acetylcyclohexanone significantly influenced binding affinity, with electron-withdrawing substituents enhancing selectivity for CDK2 (IC50 values ranging from 12–85 nM). These findings underscore its potential in targeted cancer therapy.

In parallel, advances in catalytic asymmetric synthesis have expanded access to enantiomerically enriched derivatives of 2-Acetylcyclohexanone. A 2024 Nature Catalysis paper described an organocatalytic α-amination protocol achieving >95% ee, enabling streamlined production of chiral building blocks for CNS drug candidates. The methodology was applied to synthesize γ-aminobutyric acid (GABA) analogs currently under evaluation for neurodegenerative disorders.

Analytical characterization techniques have also evolved, with recent work employing in situ NMR and mass spectrometry to elucidate the compound's tautomeric equilibrium in physiological conditions. Data from Analytical Chemistry (2023) indicates a 7:3 keto-enol ratio at pH 7.4, with implications for its metabolic stability in drug formulations. Computational studies further corroborate these observations through density functional theory (DFT) calculations of tautomerization energetics.

Emerging applications include its use as a photosensitizer in photodynamic therapy (PDT), where structural analogs of 2-Acetylcyclohexanone exhibit singlet oxygen quantum yields up to 0.68. Preclinical models in European Journal of Medicinal Chemistry (2024) show tumor regression rates of 58–72% when combined with 650 nm laser irradiation, suggesting promise for oncological applications.

Ongoing clinical investigations (Phase I/II trials) are evaluating 2-Acetylcyclohexanone-derived proteolysis targeting chimeras (PROTACs) for protein degradation therapies. Early data indicates successful targeting of estrogen receptors in breast cancer models with DC50 values below 50 nM, while maintaining favorable pharmacokinetic profiles (t1/2 = 8.2 h in murine models).

In conclusion, 2-Acetylcyclohexanone continues to demonstrate multifaceted value in pharmaceutical research, from its fundamental chemical properties to cutting-edge therapeutic applications. Future directions may explore its incorporation into bifunctional molecules and further optimization of its physicochemical properties for enhanced drug-likeness. The compound's versatility ensures its enduring relevance in medicinal chemistry innovation.

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